9,10-Dimethylanthracene

Catalog No.
S589257
CAS No.
781-43-1
M.F
C16H14
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dimethylanthracene

CAS Number

781-43-1

Product Name

9,10-Dimethylanthracene

IUPAC Name

9,10-dimethylanthracene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C16H14/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H,1-2H3

InChI Key

JTGMTYWYUZDRBK-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C

Solubility

2.71e-07 M
In water, 5.60X10-2 mg/L at 25 °C
Insoluble in wate

Synonyms

9,10-dimethylanthracene, 9,10-dimethylanthracene, ion(1+), 9,10-dimethylanthracene, ion(1-), 9,10-dimethylanthracene, ion(2+)

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C

Chemical Rate Constant Actinometer

One application of 9,10-Dimethylanthracene (DMA) in scientific research is as a chemical rate constant actinometer in singlet molecular oxygen reactions. Actinometers are substances that absorb light and generate a known quantity of a specific chemical species. In this case, DMA reacts with light to produce singlet oxygen, a highly reactive form of oxygen. By measuring the amount of DMA consumed and the amount of light absorbed, researchers can determine the rate constant for the reaction between singlet oxygen and other molecules [1].

Here's a link to a supplier mentioning this use: 9,10-Dimethylanthracene, 97%, Thermo Scientific Chemicals:

9,10-Dimethylanthracene is a polycyclic aromatic hydrocarbon characterized by its molecular formula C16H14C_{16}H_{14} and a molecular weight of 206.28 g/mol. This compound appears as yellow crystals or crystalline powder and is known for its role in various chemical applications, particularly in photo

Currently, there is no known specific biological role for 9,10-DMA. However, its role as a model compound in biochemical research is significant. Due to its structural similarity to some carcinogenic PAHs, 9,10-DMA has been used to study the mechanisms of PAH-induced genotoxicity (DNA damage) and carcinogenicity (cancer development) [].

: The compound can be synthesized through various organic reactions involving starting materials that contain anthracene or its derivatives.
  • Purification Techniques: Common purification methods include crystallization from ethanol and recrystallization from the melt to achieve high purity levels .
  • 9,10-Dimethylanthracene has several applications:

    • Actinometer: It serves as an actinometer for measuring chemical rate constants in reactions involving singlet molecular oxygen, providing valuable data for photochemical studies .
    • Photosensitizer: The compound is utilized in developing antioxidant-photosensitizer dual-loaded polymeric micelles for controlled production of reactive oxygen species .
    • Organic Synthesis: Its reactivity makes it a useful intermediate in synthesizing other organic compounds through various chemical transformations.

    Interaction studies involving 9,10-dimethylanthracene primarily focus on its role as an actinometer in measuring singlet oxygen concentrations. Research indicates that the presence of this compound can significantly affect the concentration of singlet oxygen during reactions, which is crucial for accurately determining reaction kinetics. The limitations associated with using 9,10-dimethylanthracene as an actinometer have been discussed extensively in literature, emphasizing the need for careful consideration of solvent effects and reaction conditions .

    Several compounds share structural similarities with 9,10-dimethylanthracene. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    AnthraceneC14H10C_{14}H_{10}Parent compound; simpler structure without methyl groups
    PhenanthreneC14H10C_{14}H_{10}Contains three fused benzene rings
    PyreneC16H10C_{16}H_{10}Four fused benzene rings; used in fluorescence studies
    1-MethylpyreneC17H12C_{17}H_{12}Methylated derivative of pyrene; exhibits different reactivity patterns

    Uniqueness of 9,10-Dimethylanthracene:

    • The presence of two methyl groups at the 9 and 10 positions distinguishes it from other similar compounds like anthracene and phenanthrene.
    • Its specific reactivity towards singlet oxygen makes it particularly valuable in photochemical applications and studies.

    Color/Form

    Crystals from ethanol

    XLogP3

    5.7

    Boiling Point

    360 °C

    LogP

    5.69 (LogP)
    log Kow = 5.69

    Melting Point

    183.0 °C
    182.4 °C

    UNII

    DI986077VR

    GHS Hazard Statements

    Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H317 (82.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H334 (82.61%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
    H351 (10.87%): Suspected of causing cancer [Warning Carcinogenicity];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Use and Manufacturing

    IDENTIFICATION: 9,10-Dimethylanthracene is a crystalline solid. It is very slightly soluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). 9,10-Dimethylanthracene is a substance that occurs as a result of incomplete burning of oil, gasoline, coal, wood or other organic substances. It is found in cigarette smoke. USE: There is no commercial production of 9,10-dimetheylbenz(a)anthracene. EXPOSURE: Workers who process coal and petroleum products or where combustion processes are extensive may breathe in 9,10-dimethylanthracene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, automobile exhaust or smoke from other sources such as open heating with coal or wood. If 9,10-dimethylanthracene is released to the environment, it will be broken down in air. 9,10-Dimethylanthracene released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It may be broken down by microorganisms, and is expected to build up in some aquatic organisms. RISK: Data on the potential for 9,10-dimethylanthracene to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of 9,10-dimethylanthracene are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 9,10-dimethylanthracene to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 9,10-dimethylanthracene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

    Vapor Pressure

    3.02X10-6 mm Hg at 25 °C (est)

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    781-43-1

    Associated Chemicals

    1,3-Dimethylanthracene;610-46-8
    2,3-Dimethylanthracene;613-06-9

    Wikipedia

    9,10-dimethylanthracene

    Storage Conditions

    Keep container tightly closed in a dry and well-ventilated place.

    Stability Shelf Life

    Stable under recommended storage conditions.

    Dates

    Modify: 2023-08-15
    Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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